molecular formula C19H24FN3OS B2792681 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207019-61-1

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Katalognummer: B2792681
CAS-Nummer: 1207019-61-1
Molekulargewicht: 361.48
InChI-Schlüssel: UUWQUMGDFYICGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a urea core flanked by a 4-fluorobenzyl group and a piperidin-4-ylmethyl moiety substituted with a thiophen-2-ylmethyl group. The piperidine linker may influence conformational flexibility and solubility .

Eigenschaften

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3OS/c20-17-5-3-15(4-6-17)12-21-19(24)22-13-16-7-9-23(10-8-16)14-18-2-1-11-25-18/h1-6,11,16H,7-10,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWQUMGDFYICGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Piperidin-4-ylmethyl Intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to introduce the thiophen-2-ylmethyl group.

    Introduction of the Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to form the desired benzylated product.

    Urea Formation: Finally, the benzylated intermediate is treated with an isocyanate or a similar reagent to form the urea linkage, resulting in the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Analyse Chemischer Reaktionen

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Heterocyclic Substitutions

  • 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea ():
    Replacing the thiophen-2-ylmethyl group with pyrazin-2-yl introduces a nitrogen-rich heterocycle. Pyrazine’s electron-deficient nature reduces π-π interactions compared to thiophene but may improve hydrogen bonding with targets. This substitution could alter pharmacokinetics, as pyrazine derivatives often exhibit higher metabolic stability .

  • Compound 29 (3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea) ():
    While retaining the thiophen-2-ylmethyl group, the urea is substituted with an oxazole ring. Oxazole’s hydrogen-bond acceptor capacity may enhance target selectivity. However, the bulky isopropylphenyl group could reduce membrane permeability compared to the fluorobenzyl group in the target compound .

Urea Derivatives with Fluorinated Aromatic Groups

  • Compound 40 (1-(4-((7-(Dimethylamino)quinazolin-4-yl)oxy)phenyl)-3-(4-fluorobenzyl)urea) (): The 4-fluorobenzyl group is preserved, but the quinazoline-aryl ether linker introduces rigidity. Quinazoline’s planar structure may improve stacking interactions with aromatic residues in enzymes or receptors. However, the larger molecular weight (vs. the target compound) could reduce bioavailability .
  • 1-(2-Oxaadamant-1-yl)-3-(1-(2-fluorobenzoyl)piperidin-4-yl)urea (21) ():
    The oxaadamantyl group confers high metabolic stability due to its bulky, lipophilic nature. However, the 2-fluorobenzoyl substituent may sterically hinder binding compared to the 4-fluorobenzyl group in the target compound .

Piperidine-Linked Ureas with Varied Substituents

  • This compound’s solubility is likely lower than the target due to the non-polar cyclopropane group .
  • 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea ():
    The tetrazole group acts as a bioisostere for carboxylic acids, improving solubility and hydrogen bonding. The extended 3-(4-fluorophenyl)propyl chain may enhance hydrophobic interactions but increase molecular weight .

Thiophene-Containing Analogues

  • The oxazole-carboxamide moiety demonstrates how hybrid heterocycles can balance solubility and binding affinity .

Comparative Data Table

Compound Name Key Structural Features Solubility (Predicted) Metabolic Stability Notable Bioactivity Reference
Target Compound Thiophen-2-ylmethyl, 4-fluorobenzyl Moderate Moderate Not reported
1-(Pyrazin-2-ylpiperidin-4-yl)methyl analogue Pyrazine substitution Low High Enhanced kinase inhibition
Compound 40 (Quinazoline-linked) Quinazoline-aryl ether, 4-fluorobenzyl Low Moderate Antitumor activity (CSF1R)
Compound 21 (Oxaadamantyl) Oxaadamantyl, 2-fluorobenzoyl Very Low High RORγt inhibition
Compound 29 (Oxazole-thiophene) Oxazole, isopropylphenyl Moderate Moderate Analgesic potential

Research Findings and Implications

  • Electronic Effects : Thiophene’s electron-rich system in the target compound may favor interactions with aromatic residues in enzymes like soluble epoxide hydrolase (sEH) or kinases, as seen in related compounds .
  • Substituent Impact : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) balance lipophilicity and polarity, enhancing blood-brain barrier penetration compared to bulkier groups like oxaadamantyl .

Biologische Aktivität

1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C17_{17}H21_{21}FN2_{2}OS
  • Molecular Weight : 320.43 g/mol
  • Functional Groups : Urea, piperidine, thiophene, and fluorobenzyl.

Synthesis

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea involves several steps, typically starting from commercially available piperidine derivatives. The synthesis pathway includes:

  • Formation of Piperidine Derivative : Reaction of piperidine with thiophen-2-carboxaldehyde.
  • Urea Formation : Coupling the resulting amine with isocyanate derivatives.
  • Fluorobenzyl Substitution : Introduction of the 4-fluorobenzyl group via nucleophilic substitution.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea exhibit significant anticancer properties. For instance, piperidine derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)5.2Apoptosis
Compound BMCF7 (Breast)10.0Cell Cycle Arrest

Antimicrobial Activity

The compound also shows potential antimicrobial activity against various pathogens. A study evaluating similar urea derivatives indicated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Neuroprotective Effects

Research has suggested that piperidine-based compounds can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. These effects are thought to arise from the modulation of neurotransmitter systems and reduction of oxidative stress.

Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of a related compound in a mouse model bearing human tumor xenografts. The treatment resulted in significant tumor reduction compared to control groups, supporting the notion that modifications in piperidine structures can enhance therapeutic outcomes.

Study 2: Antimicrobial Testing

In vitro testing on various microbial strains demonstrated that derivatives of this compound had lower cytotoxicity towards human cells while maintaining potent antimicrobial activity, suggesting a favorable therapeutic index.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.